4-(4-Butylanilino)benzoic acid, also known by its IUPAC name, is a compound that features both an aniline and a benzoic acid moiety. This compound is classified as an aromatic amine and a carboxylic acid due to its structural components. It is of interest in various scientific fields including organic chemistry and medicinal chemistry, primarily due to its potential biological activities and applications in pharmaceuticals.
This compound can be synthesized from commercially available starting materials, including benzoic acid and butylaniline. Its classification falls under the category of aromatic compounds, specifically within the subcategories of anilines and benzoic acids. The presence of both functional groups allows for a range of chemical reactivity and potential applications.
The synthesis of 4-(4-butylanilino)benzoic acid typically involves several steps:
The synthesis may utilize various solvents and catalysts to facilitate the reactions, often requiring conditions such as refluxing or heating under inert atmospheres to promote reactivity. Characterization of the synthesized compound typically employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .
The molecular structure of 4-(4-butylanilino)benzoic acid can be represented as follows:
The compound features:
4-(4-Butylanilino)benzoic acid can participate in various chemical reactions, including:
The reactivity can be influenced by substituents on the aromatic rings, which can either activate or deactivate the positions for electrophilic substitution reactions. The presence of electron-donating groups typically enhances reactivity towards electrophiles .
The mechanism by which 4-(4-butylanilino)benzoic acid exerts its effects, particularly in biological systems, may involve:
Studies have shown that derivatives of similar structures exhibit significant biological activities such as anti-inflammatory or analgesic effects, suggesting potential therapeutic uses .
4-(4-Butylanilino)benzoic acid has several scientific uses:
4-(Butylamino)benzoic acid (CAS 4740-24-3) serves as a specialized building block in solution-phase peptide synthesis due to its balanced solubility profile and compatibility with standard coupling reagents. Its molecular structure features a hydrophobic butylamino group para to the carboxylic acid functionality, enabling controlled peptide chain elongation while minimizing unwanted side reactions. This compound is particularly valuable for synthesizing peptides requiring unnatural amino acid insertions to enhance stability or modify bioactivity [1] [9].
The carboxylic acid group participates efficiently in carbodiimide-mediated couplings with amine nucleophiles, while the aromatic amine remains inert under standard reaction conditions. A key advantage is its solubility in intermediate-polarity organic solvents (e.g., dichloromethane, chloroform), which facilitates homogeneous reaction conditions uncommon for purely aliphatic or aromatic amino acids. This solubility profile prevents aggregation during stepwise synthesis, a common challenge in solution-phase approaches [6].
Table 1: Solubility Profile of 4-(Butylamino)benzoic Acid
| Solvent System | Solubility (mg/mL) | Application Relevance |
|---|---|---|
| Dichloromethane | 15.2 | Primary reaction medium |
| Chloroform | 12.7 | Coupling reactions |
| Methanol | 8.9 | Precipitation/crystallization |
| Diethyl Ether | <0.5 | Workup/washing |
Research demonstrates its utility in constructing peptide backbones with enhanced lipophilicity. For example, coupling with glycine ethyl ester using DCC (N,N'-dicyclohexylcarbodiimide) in chloroform achieves >85% yield with minimal epimerization. The butyl chain facilitates later-stage deprotection and purification by enabling selective extraction methods impossible with hydrophilic amino acids [9]. Recent applications include its incorporation as a conformational modifier in model opioid peptides, where the bulky side chain restricted backbone flexibility and improved receptor selectivity [6].
Innovative synthetic methodologies have expanded access to 4-(butylamino)benzoic acid derivatives tailored for unnatural amino acid design. A patented route (CN102675137A) utilizes benzocaine and 1-bromobutane in petroleum ether (90–120°C) under reflux conditions, achieving high regioselectivity without dialkylated byproducts. The process exploits differential solubility: unreacted reagents remain in the filtrate while the product precipitates, enabling iterative recycling of starting materials. Final hydrolysis with alkali metal hydroxide liberates the target compound in 86% isolated yield and >97% purity, bypassing expensive transition metal catalysts [3].
Table 2: Comparison of Synthetic Methods for 4-(Butylamino)benzoic Acid
| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Benzocaine Alkylation | 1-Bromobutane, petroleum ether | 86 | >97 | No dialkylated impurities |
| Classical Alkylation | 4-Aminobenzoic acid, butyraldehyde, Pd/C | 72 | 89 | Requires hydrogenation |
| Hydrolytic Cleavage | Ethyl 4-(butylamino)benzoate, NaOH | 95 | 98 | Requires ester precursor |
These derivatives are pivotal in designing conformationally restricted amino acids. Enamine researchers have incorporated its core into spirocyclic glutamate analogs using stereoselective [2+2] cycloadditions and Strecker reactions. The butylamino group serves as an anchor for introducing fluorinated motifs—notably trifluoromethyl-substituted prolines—that alter electronic properties while maintaining peptide backbone geometry. In one application, fluorinated derivatives showed >40-fold increased plasma stability compared to natural proline when embedded in model dipeptides, demonstrating their utility in protease-resistant therapeutic peptides .
Advanced derivatives include spiro[3.3]heptane-based amino acids where the butylamino chain enhances lipophilicity for blood-brain barrier penetration. X-ray crystallography confirms these compounds mimic β-turn structures in bioactive peptides, enabling precise spatial control over pharmacophore orientation. The carboxylic acid group enables straightforward conjugation via amide bonds, while modifications to the butyl chain (e.g., cyclization, fluorination) fine-tune conformational behavior and isoelectric points. This versatility establishes 4-(butylamino)benzoic acid as a privileged scaffold in de novo peptidomimetic design [6].
Reaction Scheme: Key Derivitization Pathways
4-(Butylamino)benzoic acid │ ├─► *Spirocyclization* → Spiro[3.3]heptane glutamates (conformational restriction) │ ├─► *Electrophilic Fluorination* → CF₃-proline analogs (enhanced metabolic stability) │ └─► *Ionic Liquid-Mediated Modification* → Azabicyclo[3.1.1]heptanes (piperidine isosteres)
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5